molecular formula C19H14N2O2S B14442991 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole CAS No. 73282-12-9

1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole

Cat. No.: B14442991
CAS No.: 73282-12-9
M. Wt: 334.4 g/mol
InChI Key: GVDKQRNAIVYWIS-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that features a unique combination of benzenesulfonyl and pyridinyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method involves the sulfonylation of 2-(pyridin-2-yl)-1H-indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and indole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • 1-(Benzenesulfonyl)-2-(pyridin-3-yl)-1H-indole
  • 1-(Benzenesulfonyl)-2-(pyridin-4-yl)-1H-indole
  • 1-(Benzenesulfonyl)-2-(quinolin-2-yl)-1H-indole

Comparison: Compared to its analogs, 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole exhibits unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research applications.

Properties

CAS No.

73282-12-9

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-pyridin-2-ylindole

InChI

InChI=1S/C19H14N2O2S/c22-24(23,16-9-2-1-3-10-16)21-18-12-5-4-8-15(18)14-19(21)17-11-6-7-13-20-17/h1-14H

InChI Key

GVDKQRNAIVYWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=N4

Origin of Product

United States

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